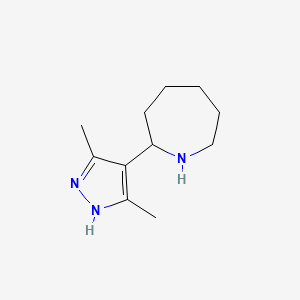

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane

カタログ番号 B1375908

CAS番号:

1423367-36-5

分子量: 193.29 g/mol

InChIキー: QWQQOCFYULMGMI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane” is a chemical compound with the CAS Number: 1423367-36-5. It has a molecular weight of 193.29 . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane .

Molecular Structure Analysis

The InChI code for “2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane” is 1S/C11H19N3/c1-8-11(9(2)14-13-8)10-6-4-3-5-7-12-10/h10,12H,3-7H2,1-2H3, (H,13,14) . This indicates the presence of 11 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis

The compound is an oil at room temperature .科学的研究の応用

-

Synthesis of Heterocyclic Compounds

- Field: Chemistry

- Application: The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .

- Method: The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .

- Results: The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

-

Nitrification Inhibitors in Agriculture

- Field: Agriculture

- Application: Dimethylpyrazole-based nitrification inhibitors, such as 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA), are used to suppress soil-nitrifier activity and decrease N losses .

- Method: These inhibitors are applied to soil and pure cultures of nitrifying bacteria Nitrosomonas europaea .

- Results: DMPSA needs to be broken into DMP to achieve the inhibition of nitrification, which is mediated by a soil biological process that remains to be identified .

-

Catalytic Activity in Oxidation Reactions

- Field: Chemistry

- Application: Pyrazole-based ligands, similar to the one you mentioned, have been used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .

- Method: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

- Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .

-

Antileishmanial and Antimalarial Evaluation

- Field: Pharmacology

- Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

- Method: The compound was evaluated for its binding free energy in the LmPTR1 pocket (active site) .

- Results: The compound showed desirable fitting pattern in the LmPTR1 pocket characterized by lower binding free energy (− 9.8 kcal/mol) .

-

Antioxidant Properties

- Field: Biochemistry

- Application: The resulting ketones from a similar compound are rearranged to form hydroxymaltol, which also has strong antioxidant properties due to its enolone unit .

- Method: The compound was evaluated for its antioxidant properties .

- Results: The compound showed strong antioxidant properties .

-

Cytotoxic Efficiency

- Field: Oncology

- Application: A similar compound was synthesized and evaluated for its in vitro cytotoxic efficiency .

- Method: The compound was evaluated for its IC 50 values .

- Results: Most of the synthesized derivatives exhibited excellent cytotoxic activity compared to that of standard reference drug .

-

Preparation of Pyrazolato Ligated Complexes

-

Antibacterial Activity

-

Hypotensive Capability

- Field: Pharmacology

- Application: Some analogues of 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol were constructed and evaluated for their hypotensive capability .

- Method: The analogues were evaluated using a tail-cuff approach .

- Results: The analogues showed hypotensive capability .

-

Inhibition of Soil Nitrification

- Field: Agriculture

- Application: The NIs 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA) are able to reduce N2O emissions and maintain soil NH4+ for a longer time .

- Method: These inhibitors are applied to soil and pure cultures of nitrifying bacteria Nitrosomonas europaea .

- Results: Both DMPP and DMPSA have been proven to be effective to inhibit soil nitrification .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-8-11(9(2)14-13-8)10-6-4-3-5-7-12-10/h10,12H,3-7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQQOCFYULMGMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2CCCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine

1311254-54-2

Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate

1363405-79-1

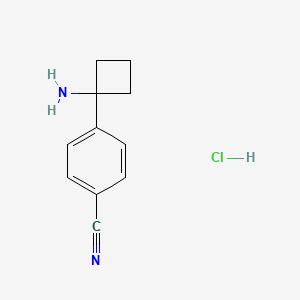

4-(1-Aminocyclobutyl)benzonitrile hydrochloride

1270384-55-8

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)

![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)